molecular formula C20H18N4O3S2 B2429808 N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE CAS No. 714256-10-7

N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B2429808
CAS No.: 714256-10-7
M. Wt: 426.51
InChI Key: VCUXFEWUOLLNIT-UHFFFAOYSA-N
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Description

N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a quinoxaline core linked to a thiophene sulfonamide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinoxaline derivatives, reduced amines, and substituted sulfonamides .

Mechanism of Action

The mechanism of action of N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-2-27-17-11-6-5-10-16(17)23-19-20(22-15-9-4-3-8-14(15)21-19)24-29(25,26)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUXFEWUOLLNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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